molecular formula C10H19ClN2O B1486157 N-[(3-Methyl-3-pyrrolidinyl)methyl]cyclopropanecarboxamide hydrochloride CAS No. 2204054-22-6

N-[(3-Methyl-3-pyrrolidinyl)methyl]cyclopropanecarboxamide hydrochloride

Cat. No. B1486157
CAS RN: 2204054-22-6
M. Wt: 218.72 g/mol
InChI Key: UNFFRYOBELRDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-Methyl-3-pyrrolidinyl)methyl]cyclopropanecarboxamide hydrochloride, otherwise known as MPCC, is an organic compound used in a variety of scientific research applications. It is a cyclic amide of cyclopropanecarboxylic acid with a methyl-pyrrolidine side chain. MPCC is used as a reagent in organic synthesis, and as a tool to study the structure and function of biological macromolecules.

Scientific Research Applications

MPCC is used in a variety of scientific research applications. It is used as a reagent in organic synthesis in order to synthesize various compounds. It is also used to study the structure and function of biological macromolecules, such as proteins and enzymes. For example, MPCC can be used to study the effects of mutations in proteins, as well as to study the effects of changes in the environment on proteins. Additionally, MPCC is used to study the structure and function of enzymes and other proteins involved in metabolic pathways.

Mechanism of Action

MPCC works by binding to proteins and enzymes, and altering their structure and function. It binds to proteins and enzymes through hydrogen bonds and Van der Waals forces, and alters their structure and function by interfering with their ability to interact with other molecules. This can lead to changes in their activity, as well as changes in their ability to interact with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPCC depend on the specific application in which it is used. In general, MPCC can alter the structure and function of proteins and enzymes, leading to changes in their activity and interactions with other molecules. Additionally, MPCC can affect metabolic pathways, and can lead to changes in the production of various metabolites.

Advantages and Limitations for Lab Experiments

The use of MPCC in lab experiments offers a number of advantages. It is an easily accessible and relatively inexpensive reagent, and it can be used to study the structure and function of proteins and enzymes. Additionally, MPCC can be used to study the effects of mutations in proteins, as well as to study the effects of changes in the environment on proteins.
However, there are also some limitations to the use of MPCC in lab experiments. It is not always possible to accurately predict the effects of MPCC on proteins and enzymes, and the effects may vary depending on the specific application. Additionally, MPCC can interact with other molecules, and this can lead to unexpected results.

Future Directions

The use of MPCC in scientific research is a relatively new field, and there are a number of potential future directions for research. One potential future direction is to further explore the effects of MPCC on proteins and enzymes, and to better understand the mechanisms by which it alters their structure and function. Additionally, further research could be done to explore the effects of MPCC on metabolic pathways, and to determine how it affects the production of various metabolites. Additionally, further research could be done to explore the potential applications of MPCC in drug design and development. Finally, further research could be done to explore the potential uses of MPCC as a tool for studying the effects of mutations in proteins and enzymes.

properties

IUPAC Name

N-[(3-methylpyrrolidin-3-yl)methyl]cyclopropanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c1-10(4-5-11-6-10)7-12-9(13)8-2-3-8;/h8,11H,2-7H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFFRYOBELRDBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)CNC(=O)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-Methyl-3-pyrrolidinyl)methyl]cyclopropanecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(3-Methyl-3-pyrrolidinyl)methyl]cyclopropanecarboxamide hydrochloride
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N-[(3-Methyl-3-pyrrolidinyl)methyl]cyclopropanecarboxamide hydrochloride
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N-[(3-Methyl-3-pyrrolidinyl)methyl]cyclopropanecarboxamide hydrochloride
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N-[(3-Methyl-3-pyrrolidinyl)methyl]cyclopropanecarboxamide hydrochloride
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N-[(3-Methyl-3-pyrrolidinyl)methyl]cyclopropanecarboxamide hydrochloride
Reactant of Route 6
N-[(3-Methyl-3-pyrrolidinyl)methyl]cyclopropanecarboxamide hydrochloride

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